molecular formula C30H44O5 B1258925 Chiisanogenin

Chiisanogenin

Katalognummer B1258925
Molekulargewicht: 484.7 g/mol
InChI-Schlüssel: BYCBJBLIOKGBPB-YQIBJACNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chiisanogenin is a natural product found in Eleutherococcus senticosus and Eleutherococcus with data available.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Anti-inflammatory Properties

Antibacterial Applications Chiisanogenin has been reported to exhibit moderate antibacterial activities against both gram-positive and gram-negative bacteria. The compound was isolated from the leaves of Acanthopanax senticosus and demonstrated inhibitory activities with minimum inhibitory concentration values ranging between 50–100 μg/ml (Lee et al., 2003).

Anti-inflammatory Applications Further research has also highlighted the anti-inflammatory properties of chiisanogenin. Specifically, it was found to exhibit significant anti-inflammatory effects in models induced by carrageenan and Freund's complete adjuvant. The compound showed efficacy in reducing lipid peroxidation and hydroxy radical in serum, as well as reducing rheumatoid arthritis (RA) and C-reactive protein (CRP) factors. These effects are supported by its capacity to inhibit xanthine oxidase activity and increase superoxide dismutase (SOD), glutathione peroxidase, and catalase, indicating its ability to scavenge reactive oxygen species (Jung et al., 2005).

Glycation Inhibition and Pharmacokinetics

Glycation Inhibition Chiisanogenin has shown protective activities against the formation of advanced glycation end products (AGEs), which are implicated in diseases like diabetes mellitus and aging. Its inhibitory activity against AGEs formation was comparable to that of aminoguanidine, a standard AGE inhibitor (Kim et al., 2012).

Pharmacokinetics The pharmacokinetics of chiisanogenin has also been studied, with methodologies developed for its determination in rat plasma using ultra-performance liquid chromatography-tandem mass spectrometry. This research provides a foundation for understanding the metabolism and absorption of chiisanogenin in biological systems (Yang et al., 2011).

Platelet Anti-aggregation and Metabolic Pathway

Platelet Anti-aggregation Chiisanogenin was isolated as one of the main components with platelet anti-aggregating properties from Acanthopanax senticosus and A. sessiliflorus. It demonstrated significantly higher potency compared to acetylsalicylic acid on U46619-induced platelet aggregation, suggesting its potential application in preventing thrombotic diseases (Jin et al., 2004).

Metabolic Pathway The metabolism of chiisanoside, a related compound that is metabolized into chiisanogenin, was studied in relation to human intestinal bacteria. This metabolic pathway was found to be more potent with the protein fraction of Acanthopanax divaricatus var. albeofructus leaves than with human intestinal bacteria. Chiisanogenin exhibited superior in vitro cytotoxicity compared to chiisanoside, suggesting its potential therapeutic applications (Bae et al., 2001).

Eigenschaften

Produktname

Chiisanogenin

Molekularformel

C30H44O5

Molekulargewicht

484.7 g/mol

IUPAC-Name

(1R,2R,5S,8R,9R,10R,12R,16R,17S,18S,21S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylic acid

InChI

InChI=1S/C30H44O5/c1-16(2)18-8-11-30(26(33)34)13-12-27(5)20(24(18)30)14-21-25-28(27,6)10-9-19(17(3)4)29(25,7)22(31)15-23(32)35-21/h18-22,24-25,31H,1,3,8-15H2,2,4-7H3,(H,33,34)/t18-,19-,20+,21+,22+,24+,25-,27+,28+,29+,30-/m0/s1

InChI-Schlüssel

BYCBJBLIOKGBPB-YQIBJACNSA-N

Isomerische SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3C[C@@H]4[C@H]5[C@]([C@@]3(CC2)C)(CC[C@H]([C@@]5([C@@H](CC(=O)O4)O)C)C(=C)C)C)C(=O)O

Kanonische SMILES

CC(=C)C1CCC2(C1C3CC4C5C(C3(CC2)C)(CCC(C5(C(CC(=O)O4)O)C)C(=C)C)C)C(=O)O

Synonyme

chiisanogenin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chiisanogenin
Reactant of Route 2
Chiisanogenin
Reactant of Route 3
Chiisanogenin
Reactant of Route 4
Chiisanogenin
Reactant of Route 5
Chiisanogenin
Reactant of Route 6
Chiisanogenin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.